

physical and chemical properties of (1H-Pyrazol-3-yl)methanol

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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

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An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrazol-3-yl)methanol is a heterocyclic alcohol containing a pyrazole moiety. The pyrazole ring is a significant pharmacophore in modern drug discovery, featured in a range of approved therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of **(1H-Pyrazol-3-yl)methanol**, detailed experimental protocols for its synthesis and purification, and an exploration of the biological relevance of the pyrazole scaffold, exemplified by the mechanism of action of the selective COX-2 inhibitor, Celecoxib.

Physicochemical Properties

The physical and chemical properties of **(1H-Pyrazol-3-yl)methanol** are summarized below. Data has been compiled from various chemical databases and literature sources.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂ O	[1]
Molecular Weight	98.10 g/mol	[1]
CAS Number	23585-49-1	[1]
IUPAC Name	(1H-Pyrazol-3-yl)methanol	[1]
Appearance	Buttery solid / Solid-Liquid Mixture	
Boiling Point	326.8 °C at 760 mmHg	
Flash Point	151.5 °C	
Melting Point	Not definitively reported; some sources indicate "N/A"	
Calculated LogP	-0.6	[1]
Topological Polar Surface Area	48.9 Å ²	[1]

Spectroscopic Data

While specific, detailed spectra for **(1H-Pyrazol-3-yl)methanol** are not readily available in public repositories, the expected spectroscopic features can be inferred from the known characteristics of its constituent functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

- ¹H NMR:
 - Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), likely appearing as doublets or multiplets depending on the solvent and concentration.
 - Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically δ 4.5-5.0 ppm).

- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
- NH Proton: A broad singlet, also variable in chemical shift.
- ¹³C NMR:
 - Pyrazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 100-150 ppm).
 - Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 55-65 ppm).

2.2. Infrared (IR) Spectroscopy (Expected)

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[2]
- N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.
- C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrazole ring.[2]
- C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ for the methylene C-H bonds.[2]
- C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.[3]
- C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region for the primary alcohol.

2.3. Mass Spectrometry (MS)

- A reported LC-MS analysis showed a fragment ion at m/z = 81.1, corresponding to the parent molecule with the loss of a water molecule ([M+H - H₂O]⁺).

Experimental Protocols

3.1. Synthesis of (1H-Pyrazol-3-yl)methanol

The following protocol describes the synthesis of **(1H-Pyrazol-3-yl)methanol** via the reduction of 1H-pyrazole-3-carboxylic acid.

Materials:

- 1H-pyrazole-3-carboxylic acid
- Aluminum (III) hydride (or a suitable precursor for its in situ generation)
- Tetrahydrofuran (THF), anhydrous
- 10% Sodium hydroxide (NaOH) solution
- Water
- Celite
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

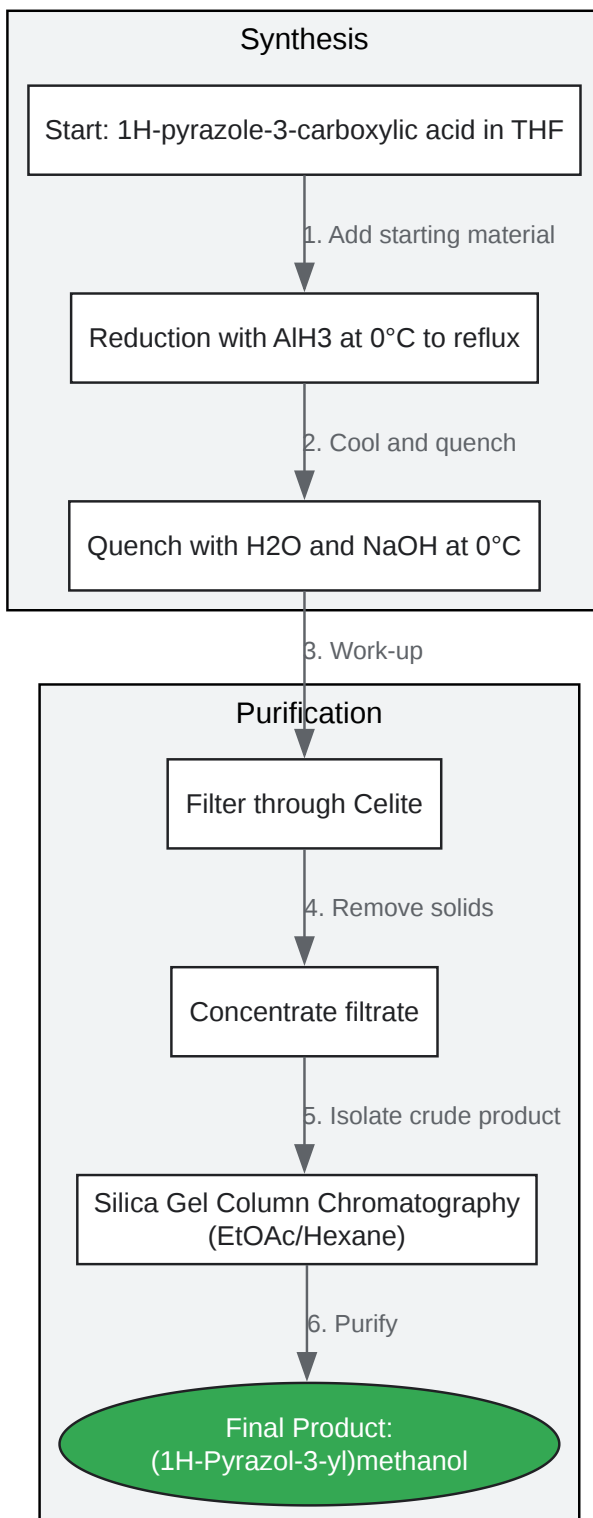
Procedure:

- Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous THF is cooled to 0 °C in an ice bath with stirring.
- 1H-pyrazole-3-carboxylic acid is added portion-wise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The mixture is then heated to reflux and maintained overnight.
- After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C.
- The reaction is quenched by the sequential and careful dropwise addition of water, followed by 10% NaOH solution, and then again with water.

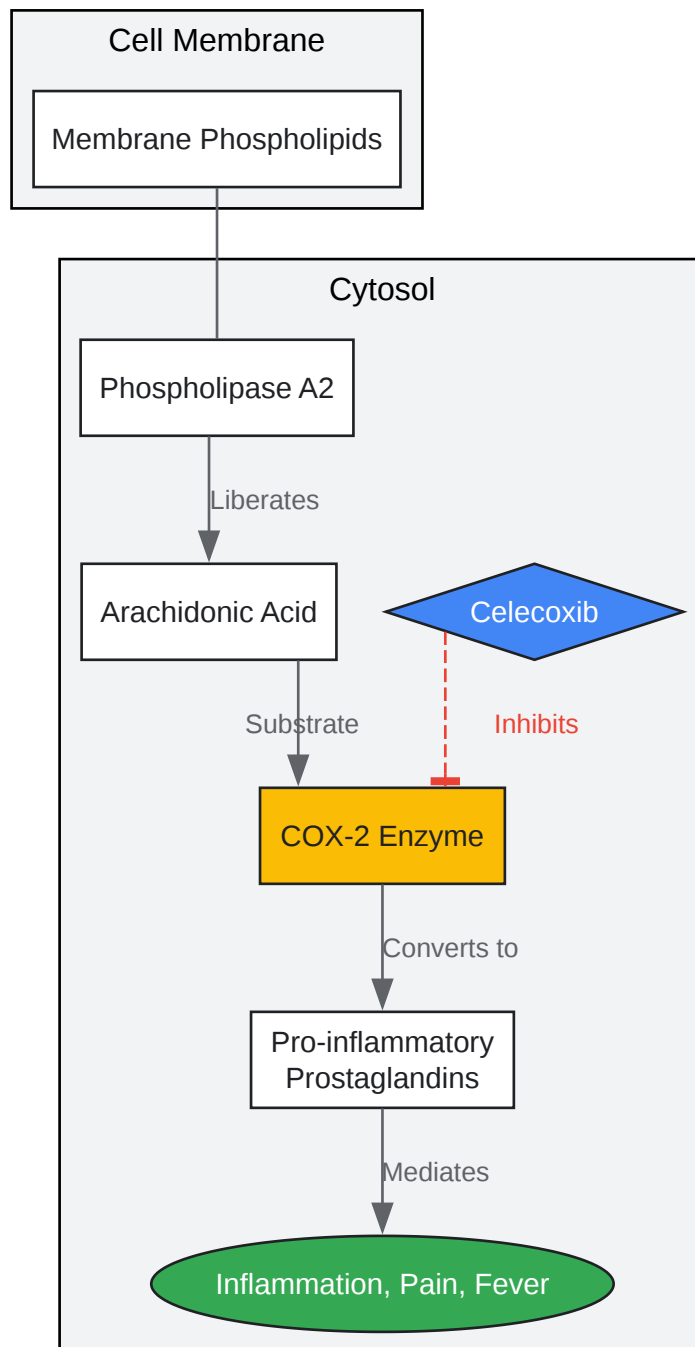
- The resulting slurry is stirred at 0 °C for 30 minutes.
- The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting crude residue is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford the final product.

3.2. Experimental Workflow Diagram

Synthesis and Purification of (1H-Pyrazol-3-yl)methanol



Mechanism of Action of Celecoxib (A Pyrazole Derivative)



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